4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by its pyrazolo[1,5-a]pyrazine core, which is linked to a piperidinyl group and a pyrimidinyl group substituted with a 3,5-dimethylpyrazol-1-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with 4-(piperidin-1-yl)methanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazolo[1,5-a]pyrazine core and the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit specific protein kinases involved in tumor growth.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrazine core, offering different biological activities.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of kinases with high specificity makes it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-15-11-16(2)29(26-15)19-12-20(24-14-23-19)30-13-17-4-8-27(9-5-17)21-18-3-6-25-28(18)10-7-22-21/h3,6-7,10-12,14,17H,4-5,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLUAXFGEYKBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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